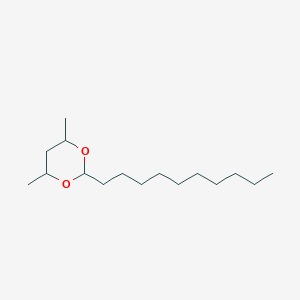

2-Decyl-4,6-dimethyl-1,3-dioxane

Description

2-Decyl-4,6-dimethyl-1,3-dioxane is a six-membered 1,3-dioxane ring derivative substituted with a saturated decyl chain (C₁₀H₂₁) at position 2 and methyl groups at positions 4 and 6. This compound is characterized by its lipophilic alkyl chains and ether-oxygen-containing ring structure, which confer moderate stability and solubility in organic solvents.

Properties

CAS No. |

6316-46-7 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2-decyl-4,6-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-16-17-14(2)13-15(3)18-16/h14-16H,4-13H2,1-3H3 |

InChI Key |

TXANYHCPKPNEDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1OC(CC(O1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-4,6-dimethyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the reaction of decanal with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in a

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2-decyl-4,6-dimethyl-1,3-dioxane and related compounds:

Key Findings and Functional Differences

Alkyl Chain Saturation :

- The unsaturated analog, 2-(dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane , exhibits lower molecular weight (254.41 vs. 256.42) and higher reactivity due to the presence of a double bond, making it suitable for polymerization or electrophilic addition reactions. In contrast, the fully saturated decyl chain in the target compound enhances thermal stability, favoring applications in high-temperature processes .

The absence of cyclic or aromatic substituents in 2-decyl-4,6-dimethyl-1,3-dioxane may reduce regulatory scrutiny .

Functional Moieties: Dione-containing derivatives (e.g., CAS 477863-06-2 and 70912-54-8) exhibit enhanced polarity and reactivity, enabling roles as intermediates in pharmaceuticals. The absence of dione or aromatic groups in the target compound limits its utility in medicinal chemistry but broadens compatibility with non-polar matrices .

Stereochemical Considerations :

- While stereoisomerism is documented in dioxane derivatives (e.g., cis/trans isomers in pentanediols synthesized from trans-4,6-dimethyl-1,3-dioxane), the linear decyl chain in the target compound likely precludes stereochemical complexity, simplifying synthesis and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.